

Technical Guide: Solubility Profiling & Characterization of 2-Bromo-N-(2-methylphenyl)propanamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-bromo-N-(2-methylphenyl)propanamide
CAS No.:	19397-79-6
Cat. No.:	B091314

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Executive Summary

2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), also known as 2-bromo-2'-propionotoluidide, is a critical intermediate in the synthesis of the local anesthetic Prilocaine.^[1] In pharmaceutical process development, the solubility profile of this intermediate is the governing factor for yield optimization and impurity purging.

This guide addresses the physicochemical characterization of this compound, provides estimated solubility parameters based on structural analogs (specifically the chloro-derivative, Prilocaine Impurity A), and establishes a Standard Operating Procedure (SOP) for generating precise experimental solubility data required for crystallization design.

Physicochemical Profile

Understanding the solid-state properties of the bromo-intermediate is a prerequisite for solubility determination.

Property	Specification	Notes
IUPAC Name	2-bromo-N-(2-methylphenyl)propanamide	Alternate: 2-Bromo-N-o-tolylpropanamide
CAS Number	19397-79-6	
Molecular Formula	C ₁₀ H ₁₂ BrNO	
Molecular Weight	242.11 g/mol	Heavier than chloro-analog (197.66 g/mol)
Physical State	Solid (Crystalline)	Typically white to off-white needles
Melting Point	~105–115 °C (Predicted)	Analogous to Chloro-derivative (106–109 °C). Bromo-derivatives often exhibit slightly higher MPs due to increased molecular weight and polarizability.
LogP (Predicted)	2.1 – 2.7	Moderate lipophilicity; indicates poor water solubility.
Boiling Point	343.5 °C (Predicted @ 760 mmHg)	Decomposition likely before boiling.

Solubility Data & Solvent Selection

Estimated Solubility Profile

Due to the specific nature of this intermediate, public quantitative mole-fraction data is scarce. The following profile is derived from the behavior of its structural analog (2-chloro-N-(2-methylphenyl)propanamide) and general amide solubility principles.

Solubility Behavior:

- Water: Practically Insoluble (< 0.1 mg/mL). The hydrophobic phenyl ring and bromo-alkyl chain dominate the amide's hydrogen-bonding potential.

- Alcohols (MeOH, EtOH): Sparingly Soluble (Cold)

Soluble (Hot). This temperature dependence makes alcohols ideal candidates for recrystallization.

- Chlorinated Solvents (DCM, Chloroform): Soluble.
- Ketones (Acetone): Soluble.^[2]^[3]
- Ethers (THF, MTBE): Moderately Soluble.

Comparative Solubility Table (Intermediate vs. API)

Differential solubility is the key to purifying Prilocaine from this unreacted intermediate.

Solvent System	2-Bromo-Intermediate (Impurity)	Prilocaine (Base)	Purification Logic
Water (pH 7)	Insoluble	Slightly Soluble	Wash removes salts, leaves intermediate.
Ethanol (Cold)	Slightly Soluble	Very Soluble	Critical: Cold ethanol wash can dissolve Prilocaine while precipitating the bromo-impurity (or vice versa depending on concentration).
Acetone	Soluble	Very Soluble	Poor selectivity for separation.
Acidic Water (pH < 4)	Insoluble	Soluble (forms salt)	Primary Purification Mechanism: Convert Prilocaine to HCl salt; intermediate remains organic-soluble.

Experimental Protocol: Solubility Determination

As a Senior Application Scientist, you must validate these estimates. Use the following Self-Validating SOP to generate a precise solubility curve (Mole Fraction vs. Temperature).

Method A: Dynamic Visual Polythermal Method (Rapid Screening)

Best for determining the metastable zone width (MSZW) and approximate solubility.

- Preparation: Weigh accurately ~500 mg of **2-bromo-N-(2-methylphenyl)propanamide** into a glass reactor with a turbidity probe.
- Solvent Addition: Add a known mass of solvent (e.g., Ethanol) to achieve a high concentration.
- Heating: Heat at 1.0 °C/min with stirring (300 rpm) until the solution becomes clear (Dissolution Temperature,).
- Cooling: Cool at 0.5 °C/min until turbidity is detected (Nucleation Temperature,).
- Iteration: Add more solvent to dilute, then repeat the Heat/Cool cycle to get points for lower concentrations.

Method B: Static Gravimetric/HPLC Method (High Precision)

Best for generating thermodynamic data for regulatory filing.

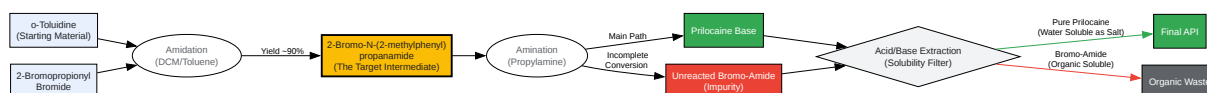
- Equilibration: Add excess solid to the solvent in a jacketed vessel at a fixed temperature (e.g., 25°C).
- Agitation: Stir for 24–48 hours to ensure thermodynamic equilibrium.

- Sampling: Stop stirring and allow phases to separate (or use a syringe filter with a pre-heated tip to avoid precipitation).
- Analysis:
 - Gravimetric: Evaporate a known mass of supernatant and weigh the residue.
 - HPLC: Dilute the supernatant and analyze against a standard curve (UV detection @ ~240-260 nm).
- Repeat: Perform at 5°C intervals (e.g., 15, 20, 25, 30, 35°C).

Process Visualization

Synthesis & Impurity Pathway

The following diagram illustrates where the solubility of the bromo-intermediate impacts the Prilocaine synthesis workflow.

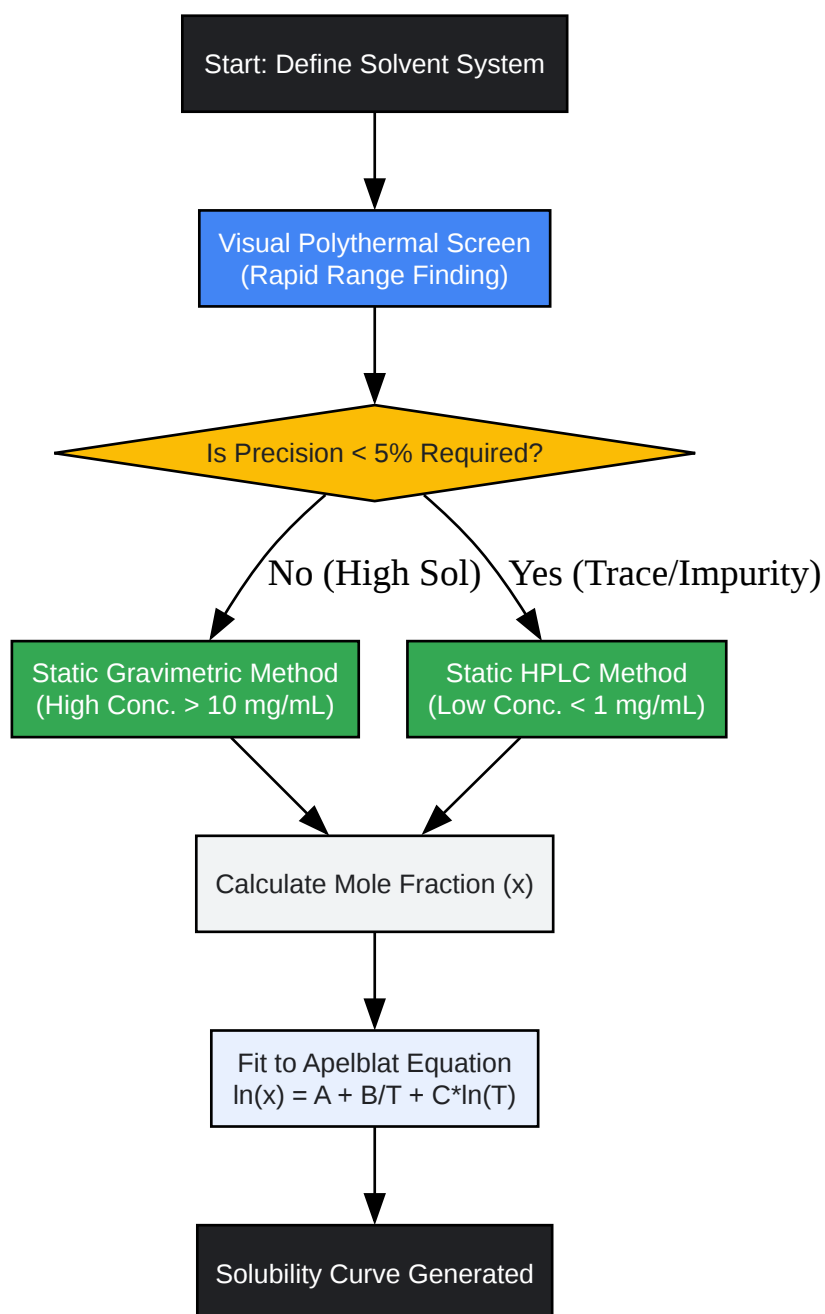


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Caption: Synthesis pathway highlighting the solubility-based divergence of the target intermediate (Impurity) from the final API during acid/base extraction.

Solubility Determination Workflow

A logic flow for the researcher to determine the unknown solubility values.



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Caption: Decision tree for selecting the appropriate solubility determination method based on required precision and estimated concentration.

References

- Synthesis of Prilocaine & Intermediates

- Sino-Patent & Wikipedia Summary: "The amidation between o-toluidine and 2-bromopropionyl bromide leads to **2-bromo-N-(2-methylphenyl)propanamide** [19397-79-6]."^[1]
- Source:
- Analogous Compound Data (Chloro-Derivative)
 - ChemicalBook: "2-Chloro-N-(2-methylphenyl)propanamide (CAS 19281-31-3) Properties."^[4]
 - Source:
- Prilocaine Solubility Profile
 - PubChem:^{[5][6]} "Prilocaine (CAS 721-50-6) Solubility: Slightly soluble in water, very soluble in acetone and ethanol."
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- [To cite this document: BenchChem. \[Technical Guide: Solubility Profiling & Characterization of 2-Bromo-N-\(2-methylphenyl\)propanamide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b091314/docs#technical-guide-solubility-profiling-characterization-of-2-bromo-n-2-methylphenyl-propanamide\]](#)

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